4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Physicochemical characterisation Chromatographic separation Process chemistry

Medicinal chemists face the challenge of accessing the correct chlorine regioisomer, where the 7-chloro congener dominates commercial supply. Substituting the 7-chloro for the 9-chloro scaffold alters SAR trajectories and metabolic profiles. This N4-Boc protected 9-chloro benzodiazepine resolves that gap. - Enables synthesis of 9-chloro-3-hydroxy-1,4-benzodiazepin-2-ones mimicking oxazepam/lorazepam metabolism (t½ 4-15 h vs 20-100 h for 7-Cl). - Compatible with solid-phase Ugi/DeBoc/cyclization for TSPO-targeted library synthesis (IC50 4-40 nM range). - Provides unexplored chemical space for triple-reuptake inhibitor programs, with halogen-bonding potential at SERT/NET.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
CAS No. 886364-21-2
Cat. No. B1294083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886364-21-2
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Cl
InChIInChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
InChIKeyXPGXXZIVCQFUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-9-Chloro-Tetrahydrobenzodiazepine Core Identity


4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-21-2) is a N4-Boc-protected, 9-chloro-substituted tetrahydro-1,4-benzodiazepine scaffold [1]. With a molecular formula of C14H19ClN2O2 and a molecular weight of 282.77 g·mol⁻¹, it belongs to a family of three regioisomeric Boc-protected chlorobenzodiazepine building blocks—the 7-, 8-, and 9-chloro variants . Its defining structural feature is the chlorine atom at the 9-position of the fused benzene ring, which differentiates it from the pharmacologically more common 7-chloro congener . The tert-butoxycarbonyl (Boc) group enables orthogonal N4-deprotection under mild acidic conditions, making the compound a versatile, shelf-stable intermediate in multi-step syntheses of CNS-targeted small molecules .

Core Identity
N4-Boc-protected 9-chloro-tetrahydro-1,4-benzodiazepine scaffold
Selection Context
Enables orthogonal deprotection for CNS-targeted library synthesis
Differentiator
9-Chloro substitution pattern; distinct from common 7-chloro pharmacophore

Why 7- or 8-Chloro Isomers Cannot Substitute


The three regioisomeric Boc-chlorobenzodiazepines (7-, 8-, and 9-chloro) are not interchangeable commodities because the position of the chlorine substituent dictates both the reactivity profile in downstream functionalization and the biological target engagement of the final deprotected products . In classical 1,4-benzodiazepin-2-one pharmacology, the 7-chloro substituent is optimal for GABA-A receptor binding, whereas the 9-chloro pattern—found in oxazepam and lorazepam—produces a distinct pharmacodynamic and metabolic profile [1]. For synthetic chemists, the 9-chloro isomer directs electrophilic aromatic substitution and metalation reactivity to different ring positions compared to the 7- or 8-chloro analogues . Substituting one regioisomer for another therefore alters the entire structure-activity relationship (SAR) trajectory of a lead-optimisation program. The quantitative evidence below demonstrates exactly where the 9-chloro compound provides measurable differentiation that should inform a procurement decision.

7- or 8-chloro regioisomers may shift reactivity in electrophilic substitutions and cross-couplings.
Chlorine position dictates final compound GABA-A engagement profile; SAR trajectory may not transfer.
Hydrochloride salt form may require re-protection; Boc-protected scaffold supports direct diversification.

Quantitative Differentiation vs. Closest Analogs


Boiling Point Divergence Among Chloro Regioisomers

The predicted normal boiling point of the 9-chloro isomer (404.2 ± 45.0 °C at 760 mmHg) is intermediate between the 7-chloro (408.3 °C) and 8-chloro (397.5 °C) regioisomers . This 6.1 °C separation between the 7- and 9-chloro isomers, and the even larger 10.8 °C gap between the 7- and 8-chloro forms, is sufficient to influence gas-chromatographic retention times and distillation-based purification strategies during scale-up. In a process chemistry workflow where regioisomeric purity is critical, these boiling point differences provide a measurable, albeit predicted, handle for identity confirmation and separation method development .

Boiling Point Divergence
Cross-study comparable
404.2 ± 45.0 °C (9-Cl)
ΔTb (7-Cl → 9-Cl) = −4.1 °C
ΔTb (8-Cl → 9-Cl) = +6.7 °C
Supports regioisomeric identity confirmation and separation method development.
Predicted values; experimental verification may refine purification protocols.
Physicochemical characterisation Chromatographic separation Process chemistry

Under-Represented 9-Chloro Pattern for CNS SAR

A survey of clinically approved 1,4-benzodiazepines reveals that the 7-chloro substitution pattern dominates (e.g., diazepam, clonazepam, flurazepam), whereas the 9-chloro motif appears primarily in 3-hydroxy-substituted agents (oxazepam, lorazepam) where the metabolic and receptor-binding profile is measurably different [1]. Quantitative pharmacological data show that 7-chloro-1,4-benzodiazepin-2-ones typically exhibit Ki values at the GABA-A benzodiazepine site in the low nanomolar range (e.g., diazepam Ki ≈ 7–10 nM), while 9-chloro-3-hydroxy analogues display moderately reduced affinity (oxazepam IC50 ≈ 20–50 nM) but significantly shorter half-lives due to direct glucuronidation [2]. For medicinal chemists building libraries around the tetrahydrobenzodiazepine scaffold, the 9-chloro intermediate enables access to SAR space that is inaccessible from the ubiquitously stocked 7-chloro building block [3].

9-Chloro CNS SAR Profile
Class-level inference
9-Cl-3-OH pattern: IC50 ≈ 20–50 nM (GABA-A)
Half-life 4–15 h (vs 20–100 h for 7-Cl)
Reported distinct metabolic phenotype context; supports access to short-acting candidate space.
Data to verify for tetrahydro-BZD core; radioligand binding and clinical PK sources.
Medicinal chemistry Structure-activity relationship CNS drug discovery

Orthogonal Boc Deprotection vs. Hydrochloride Salt

The Boc-protected scaffold (CAS 886364-21-2) is stable under basic and nucleophilic conditions and can be cleanly deprotected with trifluoroacetic acid (TFA) or HCl in dioxane [1]. In contrast, the unprotected 9-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride (CAS 1159823-84-3) carries a protonated N4 amine that is incompatible with electrophilic reagents and organometallic couplings . For a researcher planning a palladium-catalyzed cross-coupling or reductive amination sequence, the Boc-protected intermediate eliminates the need for an additional protection–deprotection cycle, saving 1–2 synthetic steps and improving overall yield [2]. Although this advantage is shared among the three Boc-chloro regioisomers, it is a critical differentiator versus the commonly offered hydrochloride salt of the same 9-chloro scaffold.

Boc vs. HCl Salt Utility
Head-to-head
Boc: compatible with bases, nucleophiles, Pd couplings
HCl salt: requires re-protection step
Supports synthetic workflow fit; may save 1–2 steps in multi-step sequences.
Method context: TFA or HCl/dioxane deprotection; reported step yield savings.
Synthetic methodology Protecting-group strategy Multi-step organic synthesis

Lowest Predicted Lipophilicity Among Regioisomers

Computed logP and polar surface area (PSA) values provide a first-pass filter for CNS drug-likeness. The 9-chloro isomer (XLogP3-AA = 3.0, PSA = 41.57 Ų) exhibits slightly lower predicted lipophilicity than the 7-chloro and 8-chloro analogues (both computed XLogP3-AA ≈ 3.1–3.2, PSA ≈ 41.57 Ų), due to differences in the local dipole moment introduced by the chlorine position [1]. While the absolute difference is modest (ΔlogP ≈ 0.1–0.2 log units), in CNS multiparameter optimisation (MPO) scoring, even such small logP shifts can tip a compound across the desirable ≤3.0 threshold [2]. The 9-chloro regioisomer's computed logP of 3.0 places it directly on the boundary of optimal CNS penetration space defined by the Wager MPO desirability function, making it a preferred starting point for further polarity tuning via scaffold decoration.

Lipophilicity (XLogP3-AA)
Cross-study comparable
9-Cl: XLogP3-AA = 3.0
ΔlogP (9-Cl vs 7-Cl) ≈ −0.1 to −0.2
Marginally lower lipophilicity may support CNS MPO desirability scoring context.
Computed values; in vitro logD measurement recommended for lead optimisation.
Drug-likeness Lipophilicity ADME prediction

Key Application Scenarios


Short-Acting Anxiolytic Leads via 3-Hydroxy-9-Chloro Pharmacophore

Medicinal chemistry teams developing non-sedating or ultra-short-acting anxiolytics can use the 9-chloro Boc scaffold as the direct precursor to 3-hydroxy-1,4-benzodiazepin-2-ones that emulate the metabolic profile of oxazepam or lorazepam [6]. The class-level pharmacological evidence shows that 9-chloro-3-hydroxy benzodiazepines exhibit elimination half-lives of 4–15 hours—compared to 20–100 hours for 7-chloro congeners—making them preferable for daytime anxiolysis or elderly populations where accumulation must be avoided [7]. The Boc-protected intermediate allows selective N4-deprotection followed by acylation and oxidation at C3 without interference from the chlorine substituent, streamlining the synthetic route to the pharmacologically validated 9-chloro-3-hydroxy phenotype.

Solid-Phase Library Synthesis Targeting TSPO

Tetrahydro-1,4-benzodiazepine scaffolds, when appropriately decorated, display nanomolar affinity for the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) [6]. BindingDB data for structurally related 1,4-benzodiazepine derivatives show IC50 values in the 4–6 nM range against rat cerebral cortex TSPO [7]. The N4-Boc protection of the 9-chloro intermediate is directly compatible with solid-phase Ugi/DeBoc/cyclization (UDC) strategies, enabling the parallel synthesis of diverse 9-chloro-substituted benzodiazepine libraries [5]. Researchers procuring the Boc-protected regioisomer gain immediate access to high-throughput SAR exploration without the upfront investment in solution-phase protection chemistry.

Triple Monoamine Reuptake Inhibitors from Tetrahydrobenzodiazepine Core

Patents covering aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepines describe their utility as blockers of norepinephrine, dopamine, and serotonin reuptake—a triple-reuptake inhibition profile relevant for antidepressant development [6]. The 9-chloro substitution pattern places the chlorine atom in a position that can engage in halogen-bonding interactions with the SERT or NET binding pocket without steric clash [7]. For a CRO or pharma group pursuing a novel triple-reuptake inhibitor program, the 9-chloro Boc intermediate provides a differentiated starting scaffold that has not been exhaustively explored in the patent literature, offering freedom-to-operate advantages over the saturated 7-chloro chemical space.

Application
Selection Property
Validation Focus
Short-acting anxiolytic lead development
3-Hydroxy-9-chloro pharmacophore access
Metabolic half-life and glucuronidation pathway context
Solid-phase TSPO-targeted library synthesis
Boc-compatible UDC strategy scaffold
TSPO binding affinity and scaffold decoration review
Triple monoamine reuptake inhibitor exploration
9-Chloro substitution pattern novelty
SERT/NET halogen-bonding interaction potential
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